1,5-Hexadien-3-ol

Descripción

Significance in Organic Synthesis and Natural Product Chemistry

1,5-Hexadien-3-ol serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules, including pharmaceuticals and fine chemicals. ontosight.ai Its unique structure, featuring a combination of a hydroxyl group and two terminal alkene functionalities, allows for diverse reaction pathways. The compound and its derivatives have been explored in research across various fields, including organic synthesis and pharmaceutical chemistry. ontosight.ai

In the realm of natural product chemistry, this compound motifs or derivatives can be found as key intermediates or structural elements. For instance, 1,5-undecadien-3-ol has been postulated as a biosynthetic intermediate in the synthesis of certain natural products like dictyopterene A. researchgate.net The compound can be synthesized through various organic synthesis methods, such as the reaction of appropriate Grignard reagents with aldehydes or ketones, potentially followed by dehydration steps. ontosight.ai An example synthesis involves the reaction of allyl bromide with magnesium to form a Grignard reagent, followed by the addition of acrolein. orgsyn.org

Research highlights the utility of this compound in specific synthetic routes. It has been used as a starting reagent in the enantioselective synthesis of (+)-rogioloxepane A, undergoing Sharpless kinetic resolution and ring-closing metathesis to form a nine-membered oxocene ring. chemicalbook.com Studies have also investigated the synthesis of allyl-substituted 1,5-hexadien-3-ols using different methods, such as reactions with magnesium in THF or sodium in methanol. researchgate.net

Overview of Structural Features and Reactivity Potential

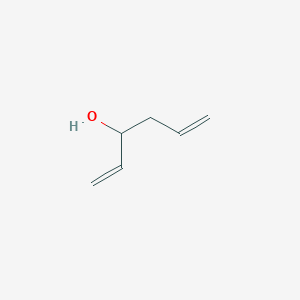

The chemical structure of this compound features a six-carbon chain with double bonds at positions 1 and 5, and a hydroxyl group attached to the third carbon. ontosight.aiontosight.ai This arrangement provides the molecule with distinct reactive sites: the two alkene functionalities and the alcohol group. The presence of these functional groups dictates its potential to undergo a variety of chemical reactions. ontosight.aicymitquimica.com

The alkene groups are susceptible to addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. ontosight.ai They can also participate in cycloaddition reactions and polymerization. cymitquimica.com The hydroxyl group can undergo reactions typical of alcohols, including oxidation, esterification, and ether formation. ontosight.ai Furthermore, the allylic position to the double bonds and the carbon bearing the hydroxyl group (which can be a stereocenter) add further dimensions to its reactivity and potential for stereochemical control in synthesis. ontosight.ai The compound is capable of forming hydrogen bonds due to the presence of the hydroxyl group. ontosight.ai

The unique combination of functionalities allows for complex transformations. For example, this compound can undergo thermal vapor-phase rearrangement. acs.org It can also be dehydrated to yield products such as 1,3,5-hexatriene and 1,3-cyclohexadiene. acs.org The compound's unsaturated nature also allows it to participate in polymerization reactions, potentially leading to novel polymeric materials. ontosight.ai

Some physical properties of this compound include a boiling point of approximately 133.5 °C at 760.00 mm Hg and a refractive index of around 1.448 at 20.00 °C. thegoodscentscompany.comechemi.com Its density is approximately 0.878 g/mL at 25 °C. chemicalbook.comstenutz.eu

Propiedades

IUPAC Name |

hexa-1,5-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYLTIUVWARXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022135 | |

| Record name | 1,5-Hexadien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924-41-4 | |

| Record name | 1,5-Hexadien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Hexadien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 924-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Hexadien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-1,5-dien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-HEXADIEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38864PH9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,5-hexadien-3-ol and Its Derivatives

Established Synthetic Pathways

Several established methods exist for the synthesis of 1,5-hexadien-3-ol, primarily relying on the formation of carbon-carbon bonds.

Grignard Reagent-Mediated Approaches

Grignard reagents are widely used in the synthesis of alcohols through their reaction with carbonyl compounds. The synthesis of this compound can be achieved through a Grignard reaction. One approach involves the reaction of a vinylmagnesium bromide with acrolein. Vinylmagnesium bromide is an organometallic compound used in organic synthesis. americanelements.comfishersci.caamericanelements.com Acrolein is the simplest unsaturated aldehyde. wikipedia.orgscribd.comnih.gov The reaction between these two reagents results in the formation of this compound. Another Grignard-mediated route involves the reaction of allylmagnesium bromide with acrolein. Allylmagnesium bromide is a Grignard reagent commonly available as a solution in diethyl ether and is synthesized by treating magnesium with allyl bromide. wikipedia.orgfishersci.caamericanelements.comnih.gov Reacting allylmagnesium bromide with acrolein in anhydrous ether followed by acidic hydrolysis yields this compound.

Preparation from Allyl Bromide and Acrolein

A common and established method for preparing this compound involves the reaction between allyl bromide and acrolein, mediated by magnesium. orgsyn.org This process typically begins with the formation of allylmagnesium bromide from allyl bromide and magnesium turnings in an anhydrous solvent, such as ether. orgsyn.org Allyl bromide is a chemical compound used as an intermediate in organic synthesis. wikidata.orgfishersci.caontosight.aisigmaaldrich.comthegoodscentscompany.com The allylmagnesium bromide then reacts with acrolein.

An example procedure involves placing magnesium turnings in a reaction flask with anhydrous ether and a small amount of iodine. orgsyn.org A solution of allyl bromide in ether is added gradually to initiate the formation of the Grignard reagent, maintaining gentle reflux. orgsyn.org After the Grignard reagent formation is complete, acrolein is added, which also causes gentle refluxing. orgsyn.org The reaction mixture is then worked up, typically involving pouring it into ice water and dissolving the precipitate with an acidic solution. orgsyn.org The organic layer is separated and dried, and the product is obtained by distillation. orgsyn.org Reported yields for this method can range from 57% to 59% based on acrolein. orgsyn.org

| Reactants | Reagent | Solvent | Typical Yield (%) | Reference |

| Allyl Bromide, Mg | Acrolein | Anhydrous Ether | 57-59 | orgsyn.org |

Alkene Chloromethyl Oxirane Reactions

The synthesis of allyl-1,5-hexadien-3-ols, which are derivatives of this compound, can be achieved starting from various allyl substituted chloromethyl oxiranes. researchgate.net Two different methods have been explored using these starting materials. One method involves reactions carried out with magnesium in tetrahydrofuran (THF), which can yield allyl substituted 1,5-hexadien-3-ols, although unsaturated cyclic alcohols may also form as byproducts. researchgate.net Another method utilizes sodium in methanol (CH₃OH), which has been reported to exclusively yield 1,5-dien-3-ols. researchgate.net Chloromethyl oxirane, also known as epichlorohydrin, is an organochlorine compound and an epoxide. wikipedia.orgatamanchemicals.com

Advanced Stereoselective Synthesis of this compound Derivatives

For applications requiring specific stereoisomers, advanced stereoselective synthetic techniques are employed to synthesize chiral derivatives of this compound.

Sharpless Kinetic Resolution Techniques

Sharpless kinetic resolution is a powerful method for obtaining enantiomerically enriched compounds from racemic mixtures. This technique can be applied to racemic secondary allylic alcohols, including derivatives of this compound. The method typically involves the selective oxidation of one enantiomer of the racemic alcohol by a chiral catalyst, often based on titanium and a chiral tartrate ester, using a hydroperoxide as the oxidant. This leaves the unreacted enantiomer of the alcohol in an enriched form, while the oxidized enantiomer is converted to an epoxide. The Sharpless kinetic resolution of racemic allylic alcohols can yield chiral epoxy alcohols with high enantiomeric excess (ee). mdpi.comnih.gov For example, the kinetic resolution of a racemic compound using (+)-DIPT (diisopropyl tartrate) has been shown to yield a chiral epoxy alcohol with 97% ee. mdpi.comnih.gov

Sharpless Asymmetric Epoxidation Strategies

The Sharpless asymmetric epoxidation (SAE) is a highly enantioselective catalytic reaction used to convert primary and secondary allylic alcohols into chiral 2,3-epoxy alcohols. mdpi.com This method is particularly relevant for synthesizing chiral derivatives of this compound that possess an allylic alcohol functionality. The reaction utilizes a titanium catalyst, a chiral tartrate ester (such as diethyl tartrate or diisopropyl tartrate), and tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com The absolute configuration of the resulting epoxide can be predicted based on the enantiomer of the tartrate used. mdpi.com Sharpless asymmetric epoxidation is chemoselective, allowing for the selective oxidation of an allylic double bond even in the presence of other carbon-carbon double or triple bonds within the molecule. mdpi.com This technique has been applied in the stereoselective synthesis of various natural products and complex molecules, often starting from chiral allylic alcohols prepared via SAE. mdpi.comnih.govnih.govresearchgate.net For instance, Sharpless asymmetric epoxidation of an allyl alcohol using L-(+)-DIPT and TBHP has been reported to yield an epoxy alcohol with high diastereomeric ratio (dr). mdpi.com

| Method | Substrate Type | Catalyst Components | Oxidant | Outcome | Reference |

| Sharpless Kinetic Resolution | Racemic Allylic Alcohol | Titanium, Chiral Tartrate Ester | Hydroperoxide | Enantiomerically Enriched Alcohol/Epoxide | mdpi.comnih.govlookchem.com |

| Sharpless Asymmetric Epoxidation | Allylic Alcohol | Titanium, Chiral Tartrate Ester | tert-Butyl Hydroperoxide | Chiral Epoxy Alcohol with High ee/dr | mdpi.comnih.govmdpi.comnih.govresearchgate.net |

Sharpless Asymmetric Dihydroxylation Protocols

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of chiral vicinal diols from alkenes mdpi.comencyclopedia.pub. This reaction typically employs osmium tetroxide as the oxidant in the presence of a chiral ligand, often derived from cinchona alkaloids mdpi.comencyclopedia.pub. The method allows for the introduction of two hydroxyl groups across a double bond with high enantioselectivity, creating new chiral centers. While this compound contains two double bonds, the application of Sharpless dihydroxylation could target one or both alkene functionalities, leading to different polyhydroxylated derivatives. For instance, related synthetic efforts have utilized Sharpless asymmetric dihydroxylation to install chiral centers in molecules containing diene or alkene functionalities, such as in the synthesis of 1,3,5-bisabolatrien-7-ol where it was used to form a chiral diol mdpi.comencyclopedia.pub. Another related example involves the synthesis of an epoxy alcohol from 2,5-hexadien-1-ol (an isomer) via Sharpless epoxidation, highlighting the utility of Sharpless methodologies for stereocontrol in the synthesis of unsaturated alcohols irbbarcelona.org. The selectivity in dihydroxylating one double bond over the other in this compound would depend on factors such as steric hindrance and electronic properties of the alkene environments.

Asymmetric Glycolate Alkylation in Chiral Synthesis

Asymmetric glycolate alkylation is a valuable strategy in chiral synthesis, particularly for the preparation of alpha-hydroxy carbonyl compounds and alpha-hydroxy acids scispace.comresearchgate.netcapes.gov.brcore.ac.uk. This method typically involves the alkylation of a chiral glycolate equivalent, often derived from a chiral auxiliary or catalyst, to introduce a new stereogenic center adjacent to a protected hydroxyl group. The resulting products can serve as versatile building blocks for the synthesis of complex molecules. In the context of synthesizing this compound derivatives, asymmetric glycolate alkylation could be employed to construct a chiral fragment that is subsequently elaborated into the target structure. For example, this methodology has been exploited in the total synthesis of natural products like (-)-laulimalide to construct fragments containing homoallylic C-O bonds researchgate.netcapes.gov.br. Research has also explored the application of asymmetric glycolate alkylation in solid-phase synthesis using chiral auxiliaries, demonstrating its adaptability to different synthetic platforms scispace.com.

Brown Asymmetric Allylation

The Brown asymmetric allylation is a well-established method for the enantioselective synthesis of homoallylic alcohols through the reaction of aldehydes with chiral allylboranes wikipedia.orgresearchgate.netgoogle.com. A key reagent in this transformation is B-allyldiisopinocampheylborane wikipedia.orgresearchgate.net. This reaction is known for its ability to produce homoallylic alcohols with high levels of enantiomeric purity and is widely applied in the synthesis of natural products and other chiral compounds wikipedia.orgresearchgate.net. Since this compound is a homoallylic alcohol, the Brown asymmetric allylation could be a direct approach to synthesize chiral forms of this compound or its substituted derivatives by using an appropriate dienal or a protected form thereof as the aldehyde component. The stereochemical outcome of the reaction is controlled by the chirality of the allylborane reagent wikipedia.org.

Nozaki-Hiyama Reaction for Substituted Allylic Alcohols

The Nozaki-Hiyama reaction, often performed as the Nozaki-Hiyama-Kishi (NHK) reaction, is a powerful carbon-carbon bond-forming reaction that allows for the synthesis of allylic and homoallylic alcohols from the coupling of aldehydes with vinyl or allyl halides in the presence of chromium(II) salts wikipedia.orgmdpi.comillinois.edunih.govacs.orgacs.org. This reaction is notable for its mild conditions, chemoselectivity, and tolerance of various functional groups, making it suitable for the synthesis of complex molecules illinois.eduacs.org. It has been widely applied in the total synthesis of natural products illinois.eduacs.org. The NHK reaction provides a route to substituted allylic alcohols and could be adapted for the synthesis of this compound derivatives by employing appropriate halo-substituted dienes or related precursors that can react with an aldehyde or ketone to form the desired allylic alcohol structure. The reaction can also be performed enantioselectively under catalytic conditions using chiral ligands wikipedia.orgillinois.edu.

Chiral Induction and Control in Synthesis

Chiral induction and control are fundamental concepts in asymmetric synthesis, aiming to selectively form one stereoisomer over others wikipedia.orgdiva-portal.orgyork.ac.ukuwindsor.ca. Various strategies are employed to achieve stereochemical control, including substrate control, reagent control, and the use of chiral auxiliaries or catalysts wikipedia.orgdiva-portal.orgyork.ac.ukuwindsor.ca. Substrate control relies on existing chiral centers within the reacting molecule to influence the stereochemical outcome wikipedia.org. Reagent control utilizes a chiral reagent to induce asymmetry during the reaction wikipedia.orgyork.ac.uk. Chiral auxiliaries are temporarily attached to the substrate to direct the stereochemistry and are removed after the reaction wikipedia.orgyork.ac.uk. Chiral catalysts, used in catalytic amounts, provide a chiral environment for the reaction to proceed enantioselectively diva-portal.orgyork.ac.uk. In the synthesis of this compound and its chiral derivatives, these principles are crucial for controlling the stereochemistry of the hydroxyl-bearing carbon and any other stereogenic centers that may be present. The methods discussed above, such as Sharpless dihydroxylation, Brown allylation, and catalytic variants of the Nozaki-Hiyama reaction, are all examples of applying chiral induction and control to synthesize chiral alcohols mdpi.comwikipedia.orgillinois.edu.

Rearrangement-Based Synthetic Approaches

Rearrangement reactions offer alternative strategies for constructing the carbon framework of molecules like this compound and its derivatives. These reactions involve the reorganization of atoms within a molecule, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

ontosight.aimdpi.com-Wittig Rearrangement of Unsymmetrical Bis-allylic Ethers

Chemical Reactivity and Transformation of this compound

This compound is a chemical compound notable for its susceptibility to sigmatropic rearrangements, particularly the oxy-Cope rearrangement. This transformation involves the isomerization of the hexa-1,5-dien-3-ol framework into a δ,ε-unsaturated carbonyl compound, driven by the inherent stability gained from the formation of a carbonyl group via enol-keto tautomerization wikipedia.orglibretexts.org. The oxy-Cope rearrangement of this compound systems has been extensively studied due to its synthetic utility in forming new carbon-carbon bonds and its mechanistic intrigue wikipedia.orgnih.gov.

Sigmatropic Rearrangements of this compound Systems

Sigmatropic rearrangements are a class of pericyclic reactions involving the concerted reorganization of bonding electrons within a molecule. The oxy-Cope rearrangement of 1,5-hexadien-3-ols is a specific type of researchgate.netresearchgate.net-sigmatropic rearrangement wikipedia.orgchemistryviews.orgnrochemistry.com. This reaction involves the cleavage of a carbon-carbon sigma bond and the formation of a new carbon-carbon sigma bond three atoms away, concurrent with the rearrangement of pi bonds nrochemistry.com. The presence of the hydroxyl group at the C3 position of the 1,5-diene is a key feature that distinguishes the oxy-Cope from the classic Cope rearrangement, providing a thermodynamic driving force for the reaction wikipedia.orgnih.gov.

Oxy-Cope Rearrangement Studies

The oxy-Cope rearrangement of this compound derivatives has been the subject of numerous investigations, exploring various conditions and structural modifications to understand and optimize the transformation.

While the thermal oxy-Cope rearrangement requires elevated temperatures, the reaction can be catalyzed by various species, including transition metal complexes. Palladium(II) complexes have been shown to catalyze the sigmatropic rearrangement of 1,5-hexadien-3-ols at lower temperatures. Studies have indicated that nitrile complexes of palladium(II), used in catalytic amounts, can effectively isomerize substituted 1,5-hexadien-3-ols to their corresponding δ,ε-unsaturated ketones at approximately 20°C osti.gov. This low-temperature catalytic approach offers an advantage over the high-temperature thermal method, which can sometimes lead to unwanted side reactions caltech.edu.

The efficiency of the catalytic oxy-Cope rearrangement of 1,5-dien-3-ols is influenced by the presence and position of alkyl substituents. Research has demonstrated that the presence of alkyl substituents at the C3 and C5 positions, or C3 and C4 and C5 positions, of the this compound molecule facilitates the low-temperature catalytic isomerization to the corresponding unsaturated ketones when catalyzed by palladium(II) complexes osti.gov. Conversely, the absence of alkyl substituents at C3 and C2 or C3 and C5, or the introduction of an alkyl group at the C1 atom, can render the catalytic hydroxy-Cope rearrangement inefficient or impossible under these conditions osti.gov.

A significant advancement in the study of oxy-Cope rearrangements is the anionic variant. Deprotonation of the hydroxyl group of 1,5-hexadien-3-ols with a strong base, such as potassium hydride (KH), generates a corresponding alkoxide (oxy-anion) nrochemistry.comlibretexts.orgopenstax.org. This anionic species undergoes a dramatically accelerated Cope rearrangement, with rate enhancements reported in the range of 1010 to 1017-fold compared to the neutral reaction wikipedia.orgnih.gov. This acceleration allows the rearrangement to proceed efficiently at significantly lower temperatures, including cryogenic conditions nih.gov. The anionic oxy-Cope rearrangement is a powerful tool in organic synthesis due to its reliability and diastereoselectivity in forming carbon-carbon bonds nih.gov. Metal-free bases, such as phosphazene super-bases like P4-t-Bu, have also been shown to induce the anionic oxy-Cope rearrangement in solvents like hexane and THF .

The thermal oxy-Cope rearrangement of this compound can also be conducted in the vapor phase at elevated temperatures. Early studies by Viola and Levasseur in 1965 investigated the thermolysis of this compound in the vapor phase, proposing a concerted reaction scheme oregonstate.eduacs.orgacs.org. This method typically requires high temperatures (e.g., 300°C) oregonstate.edu.

Mechanistic Investigations of Sigmatropic Processes

Mechanistic studies of the sigmatropic rearrangements of this compound systems aim to elucidate the reaction pathway and transition state characteristics. Both the neutral and anionic oxy-Cope rearrangements are generally believed to proceed via a concerted mechanism involving a chair-like transition state, which minimizes steric interactions wikipedia.orgnrochemistry.com. This concerted pathway is consistent with Woodward-Hoffmann rules for pericyclic reactions nrochemistry.comcas.cz. However, stepwise radical pathways have also been considered, although the concerted mode is typically favored wikipedia.org.

Theoretical studies using density functional theory (DFT) have been employed to investigate the potential energy surface of the oxy-Cope rearrangement. These studies can provide insights into the transition state structures and activation energies researchgate.netnih.gov. For instance, computational analysis has revealed the dramatic amplification of the rate effect upon deprotonation in the anionic oxy-Cope rearrangement, consistent with experimental observations researchgate.net. Gas-phase studies using techniques like Fourier transform mass spectrometry (FTMS) and flowing afterglow (FA) have also been utilized to investigate the mechanism of anionic oxy-Cope rearrangements, providing information about the facile isomerization of the parent substrates in the gas phase and establishing upper limits on activation enthalpies nih.govacs.org.

The stereochemical outcome of the reaction is influenced by the conformation of the transition state, with a highly ordered transition state leading to chirality transfer wikipedia.org. While the chair transition state is preferred, rearrangements can also occur via a boat transition state to some extent, potentially leading to mixtures of diastereomers wikipedia.org.

Here is a summary of some research findings related to the effect of alkyl substituents on palladium(II)-catalyzed oxy-Cope rearrangement efficiency:

| Substituent Pattern in 1,5-dien-3-ols | Catalytic Rearrangement Efficiency (Pd(II) complexes) | Reference |

| 3,5-dialkyl- or 3,4,5-trialkyl- | Efficient at ~20°C | osti.gov |

| Absence of alkyl at C3 and C2 or C3 and C5 | Low efficiency or impossible | osti.gov |

| Alkyl group at C1 | Low efficiency or impossible | osti.gov |

Chemical Reactivity and Transformation of 1,5-hexadien-3-ol

Cycloaddition Reactions

1,5-Hexadien-3-ol is a competent dipolarophile in 1,3-dipolar cycloaddition reactions, particularly with nitrile oxides. These reactions are valuable for constructing heterocyclic rings, such as isoxazolines. The presence of the hydroxyl group can influence the regioselectivity and stereoselectivity of these cycloadditions.

Regioselectivity in Nitrile Oxide Cycloadditions to this compound

The reaction of nitrile oxides with this compound can potentially yield different regioisomers depending on which alkene participates in the cycloaddition. Studies have shown that the regioselectivity in the 1,3-dipolar cycloaddition of 2,6-dichlorobenzonitrile oxide and this compound is influenced by hydrogen bonding effects. tandfonline.comtandfonline.comresearchgate.net The allylic double bond (closer to the hydroxyl group) is often the major reaction site when hydrogen bonding is involved, especially in less polar solvents. tandfonline.com

Stereoselectivity in Nitrile Oxide Cycloadditions

Nitrile oxide cycloadditions to alkenes can create new stereocenters, leading to diastereomeric products. For this compound, the stereochemical outcome is influenced by factors such as hydrogen bonding and the presence of metal chelating agents. In the reaction of 2,6-dichlorobenzonitrile oxide with this compound, a mixture of syn and anti diastereomers was observed, typically around a 1:1 ratio in some cases. tandfonline.com However, the use of magnesium chelation can lead to improved diastereoselectivity. tandfonline.comtandfonline.comresearchgate.netthieme-connect.comthieme-connect.com

Hydrogen Bonding and Magnesium Chelation Effects in Cycloadditions

The hydroxyl group in this compound can engage in hydrogen bonding with the approaching nitrile oxide. This interaction can affect the electronic and spatial orientation of the reactants, influencing both regioselectivity and stereoselectivity. tandfonline.comtandfonline.comresearchgate.net

Magnesium chelation, often achieved by treating this compound with an alkylmagnesium bromide (e.g., ethylmagnesium bromide) to form a magnesium alkoxide, has been shown to have a significant impact on the regioselectivity and diastereoselectivity of nitrile oxide cycloadditions. tandfonline.comtandfonline.comthieme-connect.comthieme-connect.comnih.gov Chelation of the magnesium ion with both the hydroxyl oxygen and the oxygen of the nitrile oxide can preorganize the transition state, leading to enhanced control over the stereochemical outcome. tandfonline.comtandfonline.comthieme-connect.com Studies have demonstrated that magnesium chelation can result in excellent regioselectivity for the allylic double bond and good diastereoselectivity for the syn-adduct. tandfonline.comtandfonline.com

Metathesis Reactions

This compound, possessing two alkene functionalities, is a suitable substrate for olefin metathesis reactions, including ring-closing metathesis (RCM) and cross-metathesis (CM). These reactions are powerful tools for forming new carbon-carbon double bonds and constructing cyclic structures.

Ring-Closing Metathesis (RCM) Applications

Ring-closing metathesis of this compound derivatives can be used to synthesize cyclic compounds. For example, this compound undergoes RCM to yield nine-membered oxocenes. chemicalbook.comsigmaaldrich.cnscientificlabs.iefishersci.co.uk This transformation is a key step in the synthesis of various natural products and complex molecules, such as (+)-rogioloxepane A. chemicalbook.comsigmaaldrich.cnscientificlabs.iefishersci.co.uknih.gov The ability to form medium-sized rings makes RCM of this compound derivatives a valuable synthetic strategy.

Cross-Metathesis Reactions

This compound can also participate in cross-metathesis reactions with other alkenes. This allows for the formation of new acyclic dienes or the modification of existing alkene substituents. Regioselective cross-metathesis reactions of this compound can be achieved, and the regioselectivity can be influenced by steric hindrance when bulky protecting groups are present on the hydroxyl group. Cross-metathesis has been employed in synthetic routes involving this compound derivatives. researchgate.net

Regioselective Tandem Ring Closing/Cross Metathesis

Tandem metathesis reactions, combining ring-closing metathesis (RCM) and cross-metathesis (CM), represent powerful strategies for the synthesis of cyclic and acyclic structures. This compound derivatives have been employed in such sequences to construct various cyclic systems. A regioselective ring-closing metathesis/cross-metathesis domino reaction has been applied to esters and unsymmetrical ethers derived from this compound. fishersci.ca This approach has successfully yielded dihydropyran derivatives with high regioselectivity and E stereoselectivity in the resulting lateral unsaturated chain. fishersci.ca The application of this tandem metathesis procedure to this compound derivatives has also been explored in the total synthesis of natural products, such as rugulactone. wikipedia.orgfishersci.ca Studies have focused on regioselective synthesis of oxygenated heterocycles, including the preparation of substituted 5H-furan-2-ones through size-selective RCM of substituted 1,5-hexadien-3-yl acrylates, followed by in situ CM of the RCM products. americanelements.com This highlights the utility of this compound derivatives in constructing functionalized cyclic structures via controlled olefin metathesis cascades.

Oxidation Reactions

Oxidation of alcohols is a fundamental transformation in organic chemistry, converting hydroxyl groups into carbonyl functionalities such as aldehydes, ketones, or carboxylic acids, depending on the alcohol type and the oxidant used. This compound, being a secondary alcohol, can be oxidized to a ketone. The presence of the alkene functionalities introduces the possibility of oxidation at the double bonds as well, leading to epoxides, diols, or cleavage products.

Oxidation of Substituted Homoallylic Alcohols (including this compound) with Various Oxidants

The oxidation of substituted homoallylic alcohols, including this compound, has been investigated using a variety of oxidizing agents. americanelements.comwikipedia.org For instance, related unsaturated alcohols like (3E)-hexa-3,5-dien-1-ol can be oxidized to their corresponding aldehydes using oxidants such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). wikipedia.org While this example pertains to a primary alcohol isomer, similar principles apply to the oxidation of the secondary alcohol in this compound to a ketone. Research has shown that substituted homoallylic alcohols can be oxidized using different oxidants, including pyridinium chlorochromate. americanelements.comwikipedia.org A regioselective Fe-based oxidative cleavage protocol has been developed that transforms this compound selectively into 3-hydroxy-pent-4-enal. thegoodscentscompany.com This demonstrates that controlled oxidation conditions can target specific functional groups within the molecule, allowing for selective transformations.

Polymerization Chemistry of this compound

The presence of two alkene groups in this compound suggests its potential participation in polymerization reactions. Dienes can undergo various types of polymerization, including addition polymerization and cyclopolymerization, leading to the formation of polymers with diverse structures and properties. While extensive studies specifically on the homopolymerization of this compound are not widely detailed in the provided snippets, its structural features indicate its applicability as a monomer or co-monomer in polymer chemistry. This compound is recognized as having potential applications as a building block in polymer chemistry due to its unsaturated nature, which allows it to participate in polymerization reactions. ethersolvent.com Substituted derivatives, such as 2-methyl-1,5-hexadien-3-ol, have been explored as potential polymer precursors through controlled radical polymerization. wikipedia.org The cyclopolymerization of related dienes like 1,5-hexadiene has also been studied, demonstrating the ability of such monomers to form cyclic structures within the polymer backbone. These examples suggest that this compound could be utilized in similar polymerization strategies to create novel polymeric materials, potentially incorporating the hydroxyl group for further functionalization.

Applications in Complex Molecule and Natural Product Total Synthesis

Total Synthesis of Biologically Active Natural Products Utilizing 1,5-Hexadien-3-ol as a Precursor

The unique structural features of this compound make it a valuable precursor in the enantioselective total synthesis of several biologically active natural products, often isolated from marine sources.

Enantioselective Total Synthesis of (+)-Rogioloxepane A

This compound has been utilized as the starting reagent in the enantioselective total synthesis of (+)-rogioloxepane A. scientificlabs.ieacs.orgnih.govresearchgate.net This synthesis was achieved in 21 steps. acs.orgnih.govresearchgate.net Key steps in this process include an asymmetric glycolate alkylation, which establishes stereogenic centers, and a subsequent ring-closing metathesis reaction to construct the oxepene core of rogioloxepane A. acs.orgnih.govresearchgate.net The synthesis involves Sharpless kinetic resolution and ring-closing metathesis to yield a nine-membered oxocene. scientificlabs.iesigmaaldrich.cn

Enantioselective Total Synthesis of (+)-Obtusenyne

The total synthesis of the Laurencia metabolite (+)-obtusenyne has been completed starting from commercially available this compound. ontosight.aiscientificlabs.ieresearchgate.netsigmaaldrich.cnbris.ac.ukchemicalbook.comacs.org This synthesis was accomplished in 20 linear steps. bris.ac.ukacs.org Important steps in the synthesis of (+)-obtusenyne include a Sharpless kinetic resolution and an asymmetric glycolate alkylation to establish the stereogenic centers adjacent to the ether linkage. researchgate.netbris.ac.ukacs.org A ring-closing metathesis reaction is then employed to construct the nine-membered ether ring. researchgate.netbris.ac.ukacs.org

Total Synthesis of Rugulactone

This compound derivatives have been used in the regioselective tandem ring closing/cross metathesis for the synthesis of rugulactone. iomcworld.comlookchem.comsgst.cnnih.govdntb.gov.ua This process involves a four-step sequence and yields pyrones with high regioselectivity and E stereocontrol of the lateral unsaturated chain. sgst.cn

Precursors to Other Valuable Organic Chemicals

Preparation of 1,3,5-Hexatriene

1,3,5-Hexatriene (PubChem CID 16695, 5367415) nih.govnih.gov is a conjugated triene that can be synthesized from this compound through dehydration. One method involves the dehydration of this compound using phosphorus tribromide followed by treatment with sodium hydroxide. orgsyn.orgorgsyn.org

A reported procedure for the preparation of 1,3,5-hexatriene from this compound involves reacting this compound with phosphorus tribromide at a controlled temperature (10–15°C). orgsyn.org After stirring, the mixture is allowed to stand. Subsequently, an aqueous solution of the resulting quaternary bromide is added dropwise to a boiling solution of sodium hydroxide, with distillation occurring simultaneously. orgsyn.orgorgsyn.org The hexatriene product is then separated from the aqueous distillate, washed, dried, and distilled to obtain the purified compound. orgsyn.orgorgsyn.org This method has been reported to yield 1,3,5-hexatriene in satisfactory yields, ranging from 54% to 60%. orgsyn.orgorgsyn.org

Other methods for the dehydration of this compound to 1,3,5-hexatriene have been explored, including using sodium bisulfate at 170°C or phthalic anhydride at 160–200°C, although these methods have been noted to potentially yield hexatriene of questionable purity. orgsyn.orgchemicalbook.com

Preparation of 5-Hexenal

5-Hexenal (PubChem CID 69817) nih.govnih.gov can be prepared from this compound through a thermal vapor-phase rearrangement. acs.orgacs.org This reaction involves the isomerization of the allylic alcohol structure of this compound to the corresponding aldehyde, 5-hexenal.

The thermal rearrangement of this compound to 5-hexenal is a known transformation. acs.orgacs.orgprepchem.com This conversion is often the initial step in multi-step synthetic sequences to produce other compounds, such as 2,7-octadienoic acid. prepchem.com While specific detailed reaction conditions and yields for the direct preparation of 5-hexenal solely from this compound via thermal vapor-phase rearrangement are discussed in scientific literature, the core transformation involves heating this compound in the vapor phase to induce the rearrangement. acs.orgacs.org

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds like 1,5-Hexadien-3-ol by providing detailed information about the arrangement of atoms and their electronic environments. Both ¹H NMR and ¹³C NMR spectroscopy are utilized for this purpose.

Spectra for this compound, including ¹H NMR and ¹³C NMR, are available in spectroscopic databases, providing characteristic signals that correspond to the different hydrogen and carbon atoms within the molecule. nih.gov These spectra are essential for confirming the compound's identity and assessing its purity. While specific peak assignments and chemical shifts are typically required for a full structural analysis, the presence and pattern of signals in the ¹H and ¹³C NMR spectra serve as a spectroscopic fingerprint for this compound.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds. The IR spectrum shows characteristic absorption bands corresponding to the stretching and bending modes of these bonds.

Various IR spectra for this compound are available, including FTIR and vapor phase IR data. nih.govnist.govspectrabase.comnist.gov These spectra display absorption bands indicative of the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C) present in the molecule. For instance, studies have noted specific weak absorption bands in the infrared spectrum at wavenumbers such as 820 cm⁻¹, 989 cm⁻¹, 1187 cm⁻¹, and 1452 cm⁻¹. orgsyn.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a combined analytical technique widely used for the separation, identification, and quantification of different components in a sample. For this compound, GC-MS is valuable for confirming its presence in mixtures and analyzing its purity.

The GC component separates the volatile components of a sample based on their boiling points and interaction with the stationary phase, while the MS component detects and identifies the separated compounds based on their mass-to-charge ratio (m/z) fragmentation patterns. Mass spectral data for this compound obtained through electron ionization are available. nih.govnist.gov Analysis of the mass spectrum reveals characteristic fragment ions that aid in the identification of the compound. For this compound, typical mass spectra show a number of peaks, with prominent ones observed at m/z values such as 57, 29, and 27. nih.gov The specific pattern and relative intensity of these fragments serve as a unique identifier for this compound in GC-MS analysis.

While GC-MS can be used in profiling studies, the specific application for profiling this compound itself would depend on the context of the sample being analyzed. mdpi.com The technique is generally applicable for identifying and quantifying this compound when present in complex matrices.

| Spectroscopic Technique | Key Information Provided | Available Data Types |

| NMR Spectroscopy | Structural elucidation, atomic connectivity, functional groups | ¹H NMR spectra, ¹³C NMR spectra nih.gov |

| IR Spectroscopy | Identification of functional groups | FTIR spectra, Vapor Phase IR spectra, specific band mentions nih.govnist.govspectrabase.comnist.govorgsyn.org |

| GC-MS | Identification and profiling based on mass fragmentation | Mass spectra, top m/z peaks nih.govnist.gov |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,5-Hexadien-3-ol, and how do they differ in experimental design?

- Grignard Reagent Method : Reacting allyl bromide-derived Grignard reagents with methacrolein yields 2-methyl-1,5-hexadien-3-ol, a structural analog. This method achieves ~72% yield with purification via gas-liquid partition chromatography (glpc) .

- Conjugate Addition/Prins Cyclization : Using racemic this compound, Hart et al. demonstrated a two-step synthesis involving conjugate addition followed by Prins cyclization to form brominated intermediates for complex molecule assembly. This method emphasizes regioselectivity and stereochemical control .

Q. What are the key physical and chemical properties of this compound critical for laboratory handling?

- Physical Properties : Boiling point: 133–134°C; density: 0.878 g/mL at 25°C; refractive index: 1.448 (lit.); solubility: sparingly soluble in water.

- Handling : Store refrigerated (+4°C) in sealed containers to prevent degradation .

Q. How is this compound utilized as an intermediate in organic synthesis?

- It serves as a precursor in total synthesis (e.g., rugulactone) via regioselective tandem ring-closing/cross metathesis. Its diene and alcohol functionalities enable modular construction of cyclic ethers and lactones .

Advanced Research Questions

Q. What methodological challenges arise in achieving stereoselective synthesis of this compound derivatives?

- Racemic starting materials (e.g., Hart’s approach) often require chiral resolution or asymmetric catalysis. Strategies include using enantiopure catalysts or kinetic resolution during conjugate addition to control stereochemistry .

Q. How can structural modifications (e.g., alkylation) alter the reactivity of this compound in cyclization reactions?

- Introducing methyl groups at C2/C5 (e.g., 2,5-dimethyl-1,5-hexadien-3-ol) increases steric hindrance, favoring endo-selectivity in Diels-Alder reactions. Computational modeling (DFT) is recommended to predict regiochemical outcomes .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR : δ 4.14 ppm (m, 1H, hydroxyl-bearing carbon) and δ 5.07–5.94 ppm (olefinic protons) .

- Mass Spectrometry : Molecular ion peak at m/z 98.14 (C₆H₁₀O) confirms molecular weight .

Q. How do contradictory data in literature regarding reaction yields for this compound-based syntheses arise?

- Discrepancies often stem from variations in catalyst loading (e.g., Grubbs vs. Hoveyda-Grubbs catalysts), solvent polarity, or purification methods. Systematic replication studies under controlled conditions are advised to resolve inconsistencies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Work in fume hoods to avoid inhalation of vapors.

- Emergency Measures : Flush eyes/skin with water for 15 minutes upon contact; consult safety data sheets (SDS) for spill management .

Methodological Recommendations

- Synthetic Optimization : Compare Grignard (high yield but limited scalability) vs. metathesis (modular but catalyst-dependent) routes .

- Data Validation : Cross-reference NMR and GC-MS results with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments .

- Safety Compliance : Adhere to GHS guidelines for irritant labeling and storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.